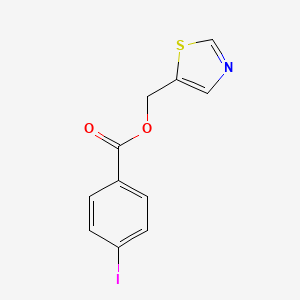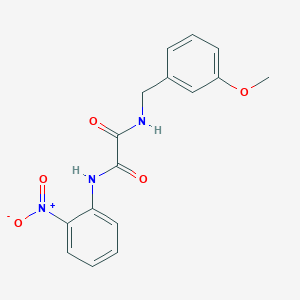
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a complex organic compound that features a chromenone core with methoxyphenoxy and nitrobenzoate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. One possible route includes:
Nitration: Introduction of the nitro group to the benzoate moiety using nitric acid and sulfuric acid.
Esterification: Formation of the ester linkage between the chromenone and the nitrobenzoate.
Methoxylation: Introduction of the methoxy group to the phenoxy moiety using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and esterification, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its chromenone core.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The methoxyphenoxy moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- 3-(3-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
- 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Uniqueness
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
CAS No. |
637749-28-1 |
|---|---|
Molecular Formula |
C23H15NO8 |
Molecular Weight |
433.372 |
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H15NO8/c1-29-16-3-2-4-17(11-16)31-21-13-30-20-12-18(9-10-19(20)22(21)25)32-23(26)14-5-7-15(8-6-14)24(27)28/h2-13H,1H3 |
InChI Key |
AHPWRQBWKRXCQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)
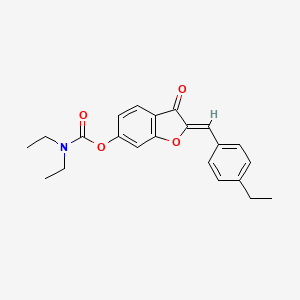
![3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2919525.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)
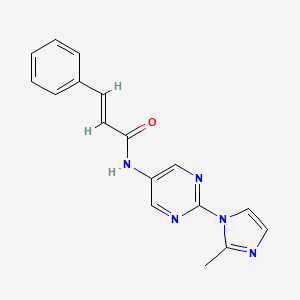
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)
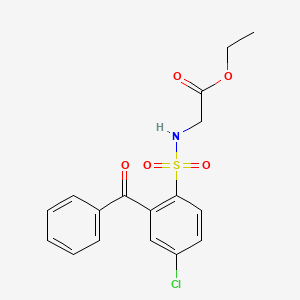

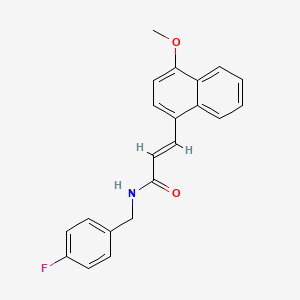
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)
